3H-Dibenz(f,ij)isoquinoline-1-carboxylic acid, 2,7-dihydro-3-methyl-6-((4-methylphenyl)amino)-2,7-dioxo-, ethyl ester
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Overview
Description
3H-Dibenz(f,ij)isoquinoline-1-carboxylic acid, 2,7-dihydro-3-methyl-6-((4-methylphenyl)amino)-2,7-dioxo-, ethyl ester is a complex organic compound that belongs to the class of isoquinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Dibenz(f,ij)isoquinoline-1-carboxylic acid, 2,7-dihydro-3-methyl-6-((4-methylphenyl)amino)-2,7-dioxo-, ethyl ester typically involves multi-step organic reactions. The starting materials are usually aromatic compounds that undergo a series of reactions including nitration, reduction, and cyclization to form the isoquinoline core. The final steps often involve esterification and amination to introduce the ethyl ester and amino groups.
Industrial Production Methods
Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the aromatic rings or the amino group.
Reduction: Reduction reactions may target the carbonyl groups or the aromatic rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like halogens (Cl2, Br2) for electrophilic substitution and nucleophiles like amines or alcohols for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Biologically, isoquinoline derivatives are studied for their potential as enzyme inhibitors, receptor antagonists, and antimicrobial agents. This compound may exhibit similar activities.
Medicine
In medicinal chemistry, such compounds are explored for their potential therapeutic effects, including anti-cancer, anti-inflammatory, and neuroprotective properties.
Industry
Industrially, these compounds can be used in the development of dyes, pigments, and other materials due to their stable aromatic structure.
Mechanism of Action
The mechanism of action of 3H-Dibenz(f,ij)isoquinoline-1-carboxylic acid, 2,7-dihydro-3-methyl-6-((4-methylphenyl)amino)-2,7-dioxo-, ethyl ester likely involves interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: A simpler structure with similar aromatic properties.
Quinoline: Another aromatic compound with a nitrogen atom in the ring.
Benzimidazole: Contains a fused benzene and imidazole ring, similar in complexity.
Uniqueness
What sets 3H-Dibenz(f,ij)isoquinoline-1-carboxylic acid, 2,7-dihydro-3-methyl-6-((4-methylphenyl)amino)-2,7-dioxo-, ethyl ester apart is its specific substitution pattern and the presence of both an ethyl ester and an amino group, which may confer unique biological activities and chemical reactivity.
Properties
CAS No. |
63059-39-2 |
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Molecular Formula |
C27H22N2O4 |
Molecular Weight |
438.5 g/mol |
IUPAC Name |
ethyl 14-methyl-10-(4-methylanilino)-8,15-dioxo-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaene-16-carboxylate |
InChI |
InChI=1S/C27H22N2O4/c1-4-33-27(32)24-21-17-7-5-6-8-18(17)25(30)22-19(28-16-11-9-15(2)10-12-16)13-14-20(23(21)22)29(3)26(24)31/h5-14,28H,4H2,1-3H3 |
InChI Key |
HVNKGNJVFCTCJX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C3=CC=CC=C3C(=O)C4=C(C=CC(=C42)N(C1=O)C)NC5=CC=C(C=C5)C |
Origin of Product |
United States |
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